molecular formula C9H12F2O2 B13496717 rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid

rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B13496717
M. Wt: 190.19 g/mol
InChI Key: AEEUBFLZOQDFEX-FSDSQADBSA-N
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Description

rac-(1R,2R,4R)-5,5-difluorobicyclo[222]octane-2-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes two fluorine atoms attached to the bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of bicyclo[2.2.2]octane derivatives, followed by carboxylation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the carboxylation step may involve the use of carbon dioxide under high pressure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to the modulation of biological pathways, resulting in the observed bioactivity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to similar compounds. This fluorination can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12F2O2

Molecular Weight

190.19 g/mol

IUPAC Name

(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C9H12F2O2/c10-9(11)4-5-1-2-6(9)3-7(5)8(12)13/h5-7H,1-4H2,(H,12,13)/t5-,6-,7-/m1/s1

InChI Key

AEEUBFLZOQDFEX-FSDSQADBSA-N

Isomeric SMILES

C1C[C@@H]2CC([C@H]1C[C@H]2C(=O)O)(F)F

Canonical SMILES

C1CC2CC(C1CC2C(=O)O)(F)F

Origin of Product

United States

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